molecular formula C12H12ClNO4 B177591 Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate CAS No. 143878-29-9

Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

Cat. No.: B177591
CAS No.: 143878-29-9
M. Wt: 269.68 g/mol
InChI Key: LCPRNYGRYCDBOM-UHFFFAOYSA-N
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Description

Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate is a chemical compound with the molecular formula C12H12ClNO4 and a molecular weight of 269.68 g/mol . This compound is known for its unique structure, which includes a benzofuran ring substituted with acetamido, chloro, and carboxylate groups. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The chloro, acetamido, and carboxylate groups are introduced through substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution can introduce various functional groups .

Scientific Research Applications

Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

methyl 4-acetamido-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO4/c1-6(15)14-10-7-3-4-18-11(7)8(5-9(10)13)12(16)17-2/h5H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPRNYGRYCDBOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C2=C1CCO2)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442854
Record name Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143878-29-9
Record name 7-Benzofurancarboxylic acid, 4-(acetylamino)-5-chloro-2,3-dihydro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143878-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Benzofurancarboxylic acid, 4-(acetylamino)-5-chloro-2,3-dihydro-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.129
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of methyl-4-acetamido-5-chloro-benzo[b]furan-7-carboxylate (0.5 g) in acetone (300 ml) was stirred for 3 hours in presence of 5% Rh/C (0.5 g) in a hydrogen atmosphere. The catalyst was filtered off and the filtrate was evaporated in vacuo to yield 0.48 g of the title product.
Name
methyl-4-acetamido-5-chloro-benzo[b]furan-7-carboxylate
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
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Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
Reactant of Route 5
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
Reactant of Route 6
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

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